4,7-Dichloroquinoline-8-sulfonyl chloride
Description
Properties
IUPAC Name |
4,7-dichloroquinoline-8-sulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4Cl3NO2S/c10-6-3-4-13-8-5(6)1-2-7(11)9(8)16(12,14)15/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POGIMPXCNBVRSI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C2=NC=CC(=C21)Cl)S(=O)(=O)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4Cl3NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Four-Step Synthesis from Meta-Chloroaniline
- Starting Material: Meta-chloroaniline
-
- Conjugate addition of diethoxymethylene malonate to meta-chloroaniline to form an acrylate intermediate.
- Thermal cyclization in diphenyl ether to yield quinoline ester.
- Hydrolysis of the ester to quinoline acid.
- Thermal decarboxylation followed by chlorination using phosphorus oxychloride (POCl₃) to afford 4,7-dichloroquinoline.
-
- Acrylate intermediate: 90–96% yield
- Quinoline acid: ~89% yield
- Final 4,7-dichloroquinoline: 81–90% yield with >97% purity
- Overall yield: ~75%
- Process Efficiency:
- Process mass intensity (PMI): 9.65 kg raw materials per kg product (after recycling solvents and water), indicating high efficiency.
- Cost-effective with material cost around $24.15/kg versus market price of $42/kg.
This method, adapted from Price and Roberts, is well-suited for commercial-scale production due to its simplicity, high yields, and cost competitiveness.
Industrial Hydrolysis and Chlorination Route
- Starting Material: 4-Hydroxy-7-chloroquinoline-3-carboxylic acid ethyl ester
- Method:
- Hydrolysis and acidification using 10% sodium hydroxide solution to yield 4-hydroxy-7-chloroquinoline-3-carboxylic acid.
- Decarboxylation to 4-hydroxy-7-chloroquinoline.
- Chlorination with phosphorus oxychloride to produce crude 4,7-dichloroquinoline.
- One-step purification to achieve product purity ≥99%.
- Yields:
- Hydrolysis step: >90%
- Chlorination step: ~87% crude yield, 86% after purification
- Advantages:
- Simple process with few steps.
- High purity and yield at each stage.
- Environmentally friendly with low pollution.
- Suitable for industrial scale production.
This method is patented and widely recognized for its industrial applicability.
Introduction of Sulfonyl Chloride Group at Position 8
The transformation of 4,7-dichloroquinoline to its 8-sulfonyl chloride derivative involves selective sulfonylation at the 8-position followed by chlorination to form the sulfonyl chloride group. This step is more specialized and less commonly detailed in open literature, but recent advances in palladium-catalyzed chlorosulfonylation provide a promising approach.
Palladium-Catalyzed Chlorosulfonylation
-
- Palladium catalysis enables the direct chlorosulfonylation of aryl substrates, forming aryl sulfonyl chlorides.
- The reaction proceeds via coupling of aryl boronic acids with chlorosulfonyl reagents under Pd catalysis.
- This method can be adapted for quinoline derivatives to introduce the sulfonyl chloride group selectively.
-
- Use of Pd(OAc)₂ as catalyst precursor.
- Phosphine ligands such as tert-BuBrettPhos or DavePhos.
- Absence of base favors exclusive formation of sulfonyl chloride over sulfonate esters.
- Mild temperatures and controlled oxygen presence.
-
- High selectivity for sulfonyl chloride formation.
- Avoids desulfonylation side reactions common in Pd catalysis.
- Potential for scale-up due to mild conditions and high yields.
This method, while demonstrated on simpler aryl systems, represents a state-of-the-art approach for preparing aryl sulfonyl chlorides and can be adapted for 4,7-dichloroquinoline derivatives to yield this compound.
Summary Table of Preparation Methods
| Step | Method Description | Key Reagents/Conditions | Yield (%) | Purity (%) | Notes |
|---|---|---|---|---|---|
| 4,7-Dichloroquinoline synthesis | Four-step synthesis from meta-chloroaniline | Diethoxymethylene malonate, POCl₃ | 75 (overall) | >97 | Industrially scalable, cost-effective |
| 4,7-Dichloroquinoline synthesis | Hydrolysis & chlorination of 4-hydroxy-7-chloroquinoline-3-carboxylic acid ester | NaOH, HCl, POCl₃ | ~87 (chlorination) | ≥99 | Simple, environmentally friendly |
| Sulfonyl chloride introduction | Pd-catalyzed chlorosulfonylation | Pd(OAc)₂, phosphine ligand, no base | Not specified | High | Selective, mild conditions, adaptable |
Research Findings and Industrial Considerations
- The synthesis of 4,7-dichloroquinoline is well-established with multiple routes offering high yields and purity, critical for downstream sulfonyl chloride formation.
- The use of phosphorus oxychloride is central for chlorination steps, both in quinoline ring chlorination and sulfonyl chloride formation.
- Palladium-catalyzed chlorosulfonylation represents a modern, selective method for introducing sulfonyl chloride groups on aromatic heterocycles, including quinolines, with potential for industrial application.
- Process mass intensity and cost analyses favor the four-step synthetic route from meta-chloroaniline due to lower raw material consumption and better margins.
- Environmental and safety considerations favor methods minimizing harsh reagents and allowing solvent recycling.
Chemical Reactions Analysis
Types of Reactions
4,7-Dichloroquinoline-8-sulfonyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms in the quinoline ring can be replaced by nucleophiles such as amines or thiols.
Hydrolysis: The sulfonyl chloride group can be hydrolyzed to form the corresponding sulfonic acid.
Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, although these are less common.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as primary amines, secondary amines, and thiols are commonly used. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Hydrolysis: Water or aqueous bases such as sodium hydroxide are used under mild conditions to hydrolyze the sulfonyl chloride group.
Major Products Formed
Nucleophilic Substitution: The major products are substituted quinoline derivatives, which can be further used in pharmaceutical synthesis.
Hydrolysis: The major product is 4,7-Dichloroquinoline-8-sulfonic acid.
Scientific Research Applications
Synthesis Pathways
- Chlorination : The initial step often includes chlorination of quinoline derivatives to introduce the chlorine substituents at the 4 and 7 positions.
- Sulfonation : Following chlorination, sulfonyl chloride groups are introduced through reactions with sulfonyl chlorides under controlled conditions.
These synthetic routes have been optimized to enhance yield and purity while minimizing side reactions. For instance, one method utilizes sodium methanethiolate in boiling DMF to produce sulfonamides from 4,7-dichloroquinoline .
Antimalarial Drugs
4,7-Dichloroquinoline-8-sulfonyl chloride serves as a precursor to several aminoquinoline antimalarial drugs such as chloroquine and hydroxychloroquine. These drugs have been pivotal in treating malaria and have gained renewed attention due to their potential efficacy against viral infections like COVID-19 .
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of derivatives synthesized from this compound. Compounds derived from this intermediate have shown moderate to high activity against various bacterial strains and cancer cell lines. For example, derivatives demonstrated IC50 values under 50 μM against Plasmodium falciparum, indicating strong antimalarial activity .
Case Studies and Research Findings
Several studies have documented the synthesis and biological evaluation of compounds derived from this compound:
| Study | Compound | Activity | IC50 (μM) | Notes |
|---|---|---|---|---|
| Aboelnaga et al., 2018 | Derivative (9) | Antimalarial | 11.92 | High selectivity towards MCF-7 cells |
| Recent Study | Various derivatives | Antimicrobial | <100 | Effective against gram-negative bacteria |
| Research Review | Hydroxychloroquine analogs | Antiviral/Antimalarial | Varies | Investigated for COVID-19 treatment |
These findings underscore the versatility of this compound as a building block for developing new therapeutic agents.
Mechanism of Action
The mechanism of action of 4,7-Dichloroquinoline-8-sulfonyl chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles, leading to the formation of sulfonamide or sulfonate derivatives. These reactions are crucial in the synthesis of various bioactive compounds.
Comparison with Similar Compounds
Table 1: Key Structural Differences
*Inferred from related compounds in .
Physicochemical Properties
Table 2: Comparative Physicochemical Data
*Calculated based on molecular formula.
Research Findings and Industrial Relevance
- Pharmaceutical Intermediates: this compound’s dual chlorine substituents make it a preferred intermediate for antimalarial and antibacterial agents, where halogenation enhances bioactivity .
- Material Science: Fluorinated derivatives like 5-fluoro-8-quinolinesulfonyl chloride are employed in fluorescence-based sensors due to fluorine’s electronic effects .
Biological Activity
4,7-Dichloroquinoline-8-sulfonyl chloride is a chemical compound that serves as an important intermediate in the synthesis of various biologically active molecules, particularly antimalarial drugs. Its structure facilitates interactions with biological targets, making it a compound of interest in medicinal chemistry and pharmacology.
The primary biological activity of this compound is linked to its role in the inhibition of heme polymerase, an enzyme critical for the survival of Plasmodium parasites, which cause malaria. By interfering with heme detoxification processes in these parasites, the compound promotes the accumulation of toxic heme derivatives, leading to parasite death.
Key Mechanisms:
- Inhibition of Heme Polymerase : This enzyme's inhibition disrupts the conversion of toxic heme into non-toxic hemozoin, essential for parasite survival.
- Cellular Effects : The compound alters cellular signaling and metabolism in malaria-infected cells, contributing to its antimalarial efficacy.
This compound exhibits several biochemical properties that enhance its utility in drug development:
- Subcellular Localization : The compound is primarily localized in lysosomes and other acidic compartments within cells, which is crucial for its action against malaria parasites.
- Reactivity : The chlorine atoms in its structure are highly reactive, allowing for nucleophilic substitution reactions that facilitate further chemical transformations.
Research Findings and Case Studies
Recent studies have explored the biological activity of compounds derived from this compound. Here are notable findings:
Antimalarial Activity
A study reported the synthesis and evaluation of various chloroquine analogues, some of which demonstrated significant antimalarial activity against both chloroquine-sensitive and resistant strains of Plasmodium falciparum. Notably, certain derivatives exhibited submicromolar activity levels, suggesting that modifications to the quinoline structure can enhance efficacy .
| Compound | Activity Against HB3 (IC50) | Activity Against Dd2 (IC50) | Resistance Index |
|---|---|---|---|
| Chloroquine | 50 nM | 200 nM | 4.0 |
| Compound 11 | 5 nM | 10 nM | 2.0 |
| Compound 24 | 15 nM | 30 nM | 2.0 |
Cytotoxicity Studies
Another investigation assessed the cytotoxic effects of various quinoline derivatives on human cancer cell lines. Results indicated that some compounds derived from this compound induced apoptosis in leukemic and colorectal cancer cells while sparing non-tumor cells .
Synthetic Routes
The synthesis of this compound typically involves:
- Chlorination : Starting from quinoline derivatives.
- Sulfonation : Using chlorosulfonic acid to introduce the sulfonyl chloride group at the 8-position.
These synthetic methods are crucial for producing high yields and purities necessary for pharmaceutical applications.
Comparison with Similar Compounds
The biological activity of this compound can be contrasted with other quinoline derivatives:
| Compound | Structure Variations | Biological Activity |
|---|---|---|
| 4,7-Dichloroquinoline | Lacks sulfonyl chloride | Primarily an intermediate |
| Quinoline-8-sulfonyl chloride | Different substitution pattern | Varies based on modifications |
This comparison highlights the unique reactivity and applications of this compound in drug synthesis.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 4,7-dichloroquinoline-8-sulfonyl chloride, and how do reaction conditions influence yield?
- Methodology : The compound is synthesized via sequential functionalization of the quinoline core. A common approach involves chlorination of 4-hydroxy-7-chloroquinoline-3-carboxylic acid derivatives using phosphorus oxychloride (POCl₃) under reflux. Subsequent sulfonation at the 8-position requires controlled addition of chlorosulfonic acid to avoid over-sulfonation. Yield optimization relies on stoichiometric ratios (e.g., POCl₃:substrate at 3:1), reaction time (4–6 hours at 110°C), and inert atmosphere to minimize hydrolysis .
- Key considerations : Monitor reaction progress via TLC (silica gel, hexane/ethyl acetate 4:1) and confirm purity via melting point analysis (expected range: 145–148°C).
Q. How is this compound characterized to confirm structural integrity?
- Methodology :
- Spectroscopy : Use NMR (DMSO-d₆) to identify aromatic proton environments (δ 8.2–8.5 ppm for quinoline protons) and NMR to confirm sulfonyl chloride groups (δ ~120 ppm for C-SO₂Cl).
- Mass spectrometry : ESI-MS in negative ion mode typically shows [M–Cl]⁻ peaks at m/z 280–284.
- Elemental analysis : Match experimental C, H, N, and Cl percentages to theoretical values (C₉H₅Cl₂NO₂S; calculated Cl: 22.4%) .
Q. What safety protocols are critical when handling this compound in the lab?
- Methodology :
- Personal protective equipment (PPE) : Wear nitrile gloves, chemical-resistant lab coats, and goggles. Use fume hoods for all manipulations.
- Waste disposal : Segregate sulfonyl chloride waste in designated containers for halogenated organics. Neutralize residual acid with sodium bicarbonate before disposal .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for 4,7-dichloroquinoline derivatives?
- Methodology :
- Structure-activity relationship (SAR) analysis : Systematically vary substituents at the 4- and 7-positions (e.g., replacing Cl with Br or CF₃) and evaluate antimicrobial or antiparasitic efficacy using standardized assays (e.g., MIC testing against E. coli or Plasmodium falciparum).
- Data normalization : Account for variations in assay conditions (pH, solvent DMSO concentration ≤1%) and cell line viability controls. Cross-validate results with orthogonal methods (e.g., fluorescence-based ATP assays vs. colony counting) .
Q. What experimental design strategies mitigate challenges in synthesizing this compound derivatives with high regioselectivity?
- Methodology :
- Protecting group strategies : Temporarily block reactive sites (e.g., 8-hydroxyquinoline intermediates) using trimethylsilyl chloride before sulfonation.
- Catalytic optimization : Screen Lewis acids (e.g., AlCl₃ vs. FeCl₃) to enhance sulfonyl chloride formation while minimizing side reactions.
- In situ monitoring : Use FTIR to track SO₂ stretching vibrations (~1370 cm⁻¹) and confirm reaction completion .
Q. How can computational methods guide the design of 4,7-dichloroquinoline-based inhibitors for enzyme targets?
- Methodology :
- Docking studies : Utilize AutoDock Vina or Schrödinger Suite to model interactions between the sulfonyl chloride moiety and catalytic residues (e.g., serine hydrolases).
- DFT calculations : Predict electronic effects of substituents on binding affinity (e.g., electron-withdrawing groups at C-4 enhance electrophilicity).
- Validation : Correlate computational ΔG values with experimental IC₅₀ data from enzyme inhibition assays .
Data Contradiction and Reproducibility
Q. Why do spectral data for this compound vary across literature sources?
- Methodology :
- Solvent effects : Compare NMR data in DMSO-d₆ vs. CDCl₃; sulfonyl chloride protons are sensitive to solvent polarity.
- Impurity profiling : Use HPLC-MS (C18 column, acetonitrile/water gradient) to detect hydrolyzed byproducts (e.g., sulfonic acids).
- Reference standards : Cross-check with PubChem CID 135413745 for validated spectral libraries .
Methodological Best Practices
- Peer-reviewed validation : Prioritize data from journals with rigorous review processes (e.g., Med. Chem. Commun.) over non-peer-reviewed platforms .
- Reagent purity : Use ≥98% POCl₃ and anhydrous solvents to prevent side reactions during synthesis .
- Ethical reporting : Disclose all synthetic yields, including failed attempts, to aid reproducibility .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
